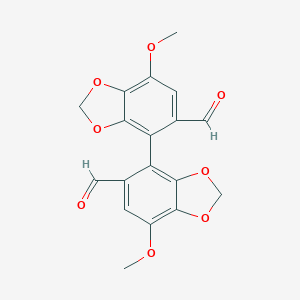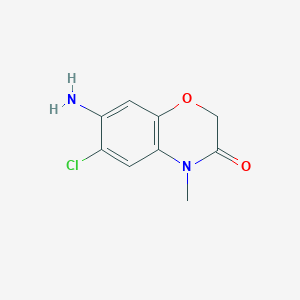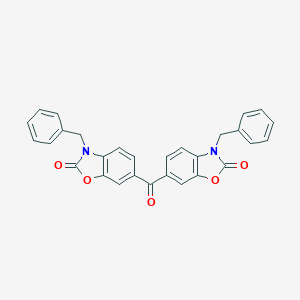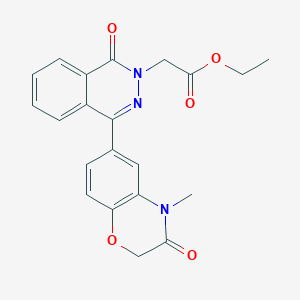
5,5'-Formyl-7,7'-methoxy-4,4'-bis(1,3-benzodioxole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
'5,5'-Formyl-7,7'-methoxy-4,4'-bis(1,3-benzodioxole)' is a chemical compound with a molecular formula of C22H16O6. It is also known as MDBD, and it has been found to have potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of MDBD is not fully understood, but it is believed to be related to its electron-transporting properties. MDBD has been shown to have a high electron mobility, which makes it an effective material for use in electronic devices.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of MDBD. However, it has been found to be non-toxic and non-carcinogenic in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
MDBD has several advantages for use in lab experiments, including its high electron mobility and its non-toxic nature. However, it also has some limitations, including its high cost and the difficulty in synthesizing large quantities of the compound.
Zukünftige Richtungen
MDBD has potential applications in a variety of fields, including organic electronics, materials science, and biochemistry. Some future directions for research on MDBD include:
1. Investigating the use of MDBD in other electronic devices, such as field-effect transistors (FETs) and sensors.
2. Developing new synthesis methods for MDBD that are more cost-effective and scalable.
3. Studying the interactions of MDBD with metal ions and exploring its potential as a fluorescent probe for other analytes.
4. Investigating the use of MDBD in biomedical applications, such as drug delivery and imaging.
5. Exploring the potential of MDBD as a catalyst for organic reactions.
Conclusion:
MDBD is a chemical compound that has potential applications in scientific research, particularly in the field of organic electronics. It has been synthesized using various methods and has been studied for its electron-transporting properties. While there is limited information available on its biochemical and physiological effects, MDBD has been found to be non-toxic in animal studies. Future research on MDBD could lead to new applications in a variety of fields.
Synthesemethoden
MDBD has been synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. The most common method for synthesizing MDBD is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 1,3-benzodioxole-5-boronic acid with 4,4'-dibromo-2,2'-bismethoxybenzene in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
MDBD has been found to have potential applications in scientific research, particularly in the field of organic electronics. It has been used as an electron-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). MDBD has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
Produktname |
5,5'-Formyl-7,7'-methoxy-4,4'-bis(1,3-benzodioxole) |
|---|---|
Molekularformel |
C18H14O8 |
Molekulargewicht |
358.3 g/mol |
IUPAC-Name |
4-(5-formyl-7-methoxy-1,3-benzodioxol-4-yl)-7-methoxy-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C18H14O8/c1-21-11-3-9(5-19)13(17-15(11)23-7-25-17)14-10(6-20)4-12(22-2)16-18(14)26-8-24-16/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
NETXKYSBVFQWBE-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C(=C1)C=O)C3=C4C(=C(C=C3C=O)OC)OCO4)OCO2 |
Kanonische SMILES |
COC1=C2C(=C(C(=C1)C=O)C3=C4C(=C(C=C3C=O)OC)OCO4)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304647.png)







![4-Chlorobenzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone](/img/structure/B304661.png)
![Benzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone](/img/structure/B304662.png)
![3-[2-(Benzenesulfonyl)acetyl]chromen-2-one](/img/structure/B304663.png)
